4-(Benzyloxy)-3-hydroxybutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNUZIGCHAVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy 3 Hydroxybutanenitrile
Chemoenzymatic Synthetic Approaches
Chemoenzymatic routes are often favored for their high selectivity and mild reaction conditions, avoiding the need for toxic reagents or harsh conditions often associated with purely chemical methods. researchgate.netnih.gov These approaches are particularly valuable in the synthesis of complex chiral molecules like 4-(benzyloxy)-3-hydroxybutanenitrile.
A prominent strategy in the chemoenzymatic synthesis of chiral hydroxybutanenitriles is the kinetic resolution of a racemic mixture. d-nb.infonih.gov This technique utilizes an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer, allowing for the separation of the two. mdpi.comnih.gov Lipases are widely used biocatalysts due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. nih.gov
One synthetic pathway to chiral this compound begins with racemic epichlorohydrin (B41342). This approach involves a chemical step to introduce the nitrile functionality, followed by an enzymatic resolution to separate the enantiomers. This multi-step process is an example of a chemoenzymatic cascade. patsnap.com
Lipase-Catalyzed Kinetic Resolution Strategies
Resolution of Racemic Epichlorohydrin Derivatives
Conversion to Nitrile Intermediate via Sodium Cyanide
The initial step involves the conversion of an epichlorohydrin derivative to the corresponding racemic hydroxynitrile. This is typically achieved through a ring-opening reaction followed by a substitution reaction using a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). patsnap.comlibretexts.org The reaction of a halogenated precursor with an alkali metal cyanide is a standard method for introducing a nitrile group, effectively increasing the carbon chain length. libretexts.org The reaction is often performed in a suitable solvent to facilitate the substitution of the halogen with the cyanide anion (-CN). libretexts.org
Stereo-selective Esterification (e.g., using lipase)
With the racemic this compound in hand, the next step is the enzymatic kinetic resolution. This is commonly performed through lipase-catalyzed stereoselective esterification or transesterification. d-nb.infomdpi.com In this process, a lipase selectively acylates one of the enantiomers of the racemic alcohol, converting it into an ester. The other enantiomer remains largely unreacted.
The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. viamedica.pl For instance, lipases from Pseudomonas cepacia and Candida antarctica are known to provide excellent yields and high enantiomeric excess (ee) in these types of resolutions. d-nb.inforesearchgate.net Vinyl acetate (B1210297) is a commonly used acyl donor because the enol by-product tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards product formation. mdpi.com
Isolation and Purification Techniques for Enantioenriched Products
Following the enzymatic resolution, the reaction mixture contains the acylated ester of one enantiomer and the unreacted alcohol of the other enantiomer. The separation of these two compounds is necessary to isolate the desired enantioenriched product. Standard chromatographic techniques, such as column chromatography, are typically employed for this purification. researchgate.net The difference in polarity between the ester and the alcohol allows for their effective separation on a silica (B1680970) gel column. After separation, the ester can be hydrolyzed to yield the other enantiomer of the alcohol, making it possible to obtain both enantiomers from a single racemic mixture.
An alternative and extensively studied approach is the direct kinetic resolution of racemic 4-arylmethoxy-3-hydroxybutanenitriles via lipase-catalyzed transesterification. plu.mx This method has proven highly effective for producing the enantiomerically pure (S)-form of these compounds. plu.mx
In a detailed study, the kinetic resolution of various 4-arylmethoxy-3-hydroxybutanenitriles was investigated using different lipases and reaction conditions. The lipase from Artgribacter sp. was found to be particularly effective when using vinyl acetate as the acyl donor in a mixed solvent system of n-heptane and acetonitrile (B52724). plu.mx This system yielded high enantioselectivity. Research has shown that the substitution pattern on the aryl ring can influence the selectivity of the enzyme. plu.mx For this compound, high enantiomeric excesses have been achieved.
The table below summarizes the results from the lipase-catalyzed transesterification of this compound.
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Ratio (E) |
| 1 | Artgribacter sp. | Vinyl Acetate | n-heptane/CH3CN (1:1) | 24 | 52.1 | 98.0 | >200 |
| 2 | Pseudomonas cepacia | Vinyl Acetate | n-heptane/CH3CN (1:1) | 48 | 51.5 | 85.0 | 68 |
| 3 | Candida antarctica (CALB) | Vinyl Acetate | n-heptane/CH3CN (1:1) | 72 | 49.8 | 35.0 | 5 |
This interactive table is based on data reported for the kinetic resolution of 4-arylmethoxy-3-hydroxybutanenitriles. plu.mx
The results indicate that the lipase from Artgribacter sp. provides superior enantioselectivity for this substrate under the tested conditions, yielding the (S)-4-(benzyloxy)-3-hydroxybutanenitrile with up to 98.0% enantiomeric excess. plu.mx This high level of purity underscores the efficacy of lipase-catalyzed transesterification for the synthesis of this valuable chiral building block.
Lipase-Catalyzed Transesterification of 4-Arylmethoxy-3-hydroxybutanenitriles
Optimization of Solvent Systems for Enhanced Enantioselectivity (e.g., n-heptane/acetonitrile)
The choice of solvent plays a critical role in influencing the enantioselectivity of asymmetric syntheses. In the case of hydroxynitrile lyase-catalyzed reactions, which are pertinent to the synthesis of β-hydroxynitriles, the use of organic solvents is a well-established strategy to suppress the non-catalyzed, racemic formation of cyanohydrins. By minimizing the aqueous phase, the background reaction is significantly reduced, allowing the enzymatic, stereoselective pathway to dominate.
Research into these systems has demonstrated that the water concentration within the organic solvent directly affects both the activity and enantioselectivity of the enzyme. For instance, in the hydrocyanation of benzaldehyde (B42025) catalyzed by a cross-linked enzyme aggregate of hydroxynitrile lyase, higher enantioselectivity was observed at higher water concentrations, suggesting that increased enzyme flexibility is beneficial for stereochemical discrimination. Conversely, enzyme activity tends to increase as the solvent's water content is reduced, although excessive dehydration can lead to a reversible loss of activity.
While specific data for a n-heptane/acetonitrile solvent system in the synthesis of this compound is not extensively detailed in the reviewed literature, the principles of solvent engineering remain applicable. The optimization of such a biphasic or microaqueous system would involve a careful balance of solvent polarity and water activity to maximize both the rate of the enantioselective reaction and the stereochemical purity of the product. The use of a non-polar solvent like n-heptane in conjunction with a more polar solvent such as acetonitrile allows for fine-tuning of the reaction environment to suit the specific substrate and enzyme.
Influence of Aryl Substituents on Enantioselectivity
The electronic and steric properties of substituents on aromatic rings can exert a profound influence on the enantioselectivity of asymmetric reactions. In the context of synthesizing analogues of this compound, where the benzyloxy group contains an aryl moiety, modifications to this ring would be expected to impact the stereochemical outcome of the synthesis.
Studies on other asymmetric reactions have shown that altering the electronic properties of a phenyl group through the introduction of electron-donating or electron-withdrawing substituents can lead to significant changes in both regio- and enantioselectivity. These effects are often attributed to dipolar aromatic-aromatic interactions between the substrate and the chiral catalyst or enzyme. For example, in the asymmetric aminohydroxylation of O-substituted 4-hydroxy-2-butenoates, the nature of the substituent on a phenyl ring determined the optimal electronic properties for high selectivity.
These findings suggest that for the synthesis of this compound and its analogues, the substituents on the benzyl (B1604629) group can influence the non-covalent interactions within the catalyst's chiral pocket. Electron-donating groups might enhance π-π stacking interactions, while electron-withdrawing groups could alter the electrostatic profile of the substrate. Such interactions are crucial for the precise orientation of the substrate that precedes the enantioselective bond formation. Therefore, a systematic investigation of different aryl substituents would be a key strategy for optimizing the enantiomeric excess of the desired product.
Biocatalytic Asymmetric Hydrolysis of β-Hydroxynitriles
Biocatalytic methods offer a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds. The asymmetric hydrolysis of racemic β-hydroxynitriles is a particularly effective strategy for obtaining chiral β-hydroxy amides and acids, which are valuable synthetic intermediates. This process typically employs whole-cell biocatalysts or isolated enzymes that can selectively hydrolyze one enantiomer of the nitrile, allowing for the separation of the unreacted enantiomer or the chiral product.
Utilization of Nitrile-Degrading Enzyme Systems (e.g., Rhodococcus rhodochrous ATCC BAA-870)
The bacterium Rhodococcus rhodochrous ATCC BAA-870 is a versatile biocatalyst known for its robust nitrile-degrading capabilities. wits.ac.zauct.ac.za This microorganism possesses a rich enzymatic machinery capable of metabolizing a wide array of aliphatic and aromatic nitriles and amides. uct.ac.za Its utility in biocatalysis stems from a multi-enzyme system that facilitates the enantioselective hydrolysis of nitriles. wits.ac.zauct.ac.za The use of whole cells of R. rhodochrous ATCC BAA-870 is often preferred as it circumvents the need for enzyme purification and can provide a more stable and cost-effective catalytic system.
Identification of Specific Nitrile Hydratase and Amidase Activities
The nitrile-converting activity of Rhodococcus rhodochrous ATCC BAA-870 is primarily attributed to a two-enzyme system comprising a nitrile hydratase and an amidase. wits.ac.zanih.gov The nitrile hydratase catalyzes the hydration of the nitrile group (-C≡N) to the corresponding amide (-CONH₂). nih.gov Subsequently, the amidase hydrolyzes the amide to a carboxylic acid (-COOH) and ammonia (B1221849). nih.gov In R. rhodochrous, the nitrile hydratase is typically a metalloenzyme, often containing either a non-heme iron or a non-corrin cobalt atom in its active site. nih.govnih.gov The amidase then acts on the product of the first reaction. The sequential action of these two enzymes allows for the complete conversion of nitriles to carboxylic acids. ebi.ac.uk The genome of R. rhodochrous ATCC BAA-870 has been sequenced, revealing the presence of a nitrile converting gene cluster on a linear plasmid, which includes genes for a low molecular weight nitrile hydratase and an enantioselective amidase. uct.ac.za
Substrate Scope and Enantioselectivity Dependence on Substituent Nature
The enantioselectivity of the hydrolysis is highly dependent on the nature of the substituents on the β-hydroxynitrile scaffold. The table below illustrates the enantioselective hydrolysis of various β-hydroxynitriles by R. rhodochrous ATCC BAA-870, highlighting the enantiomeric excess of the remaining nitrile (eeₛ) and the resulting amide product (eeₚ).
Table 1: Enantioselective Hydrolysis of β-Hydroxynitriles by R. rhodochrous ATCC BAA-870
| Substrate (β-Hydroxynitrile) | Conversion (%) | eeₛ (%) | Configuration (Substrate) | eeₚ (%) | Configuration (Product) |
|---|---|---|---|---|---|
| 3-Hydroxy-3-phenylpropionitrile | 50 | >99 | (S) | 98 | (R) |
| 3-Hydroxy-3-(4-chlorophenyl)propionitrile | 51 | >99 | (S) | 94 | (R) |
| 3-Hydroxy-3-(4-methylphenyl)propionitrile | 52 | >99 | (S) | 91 | (R) |
| 3-Hydroxy-3-(4-methoxyphenyl)propionitrile | 54 | >99 | (S) | 84 | (R) |
Aldoxime Dehydratase-Mediated Ring Scission
A novel and elegant enzymatic approach for the synthesis of chiral β-hydroxynitriles involves the use of aldoxime dehydratases. nih.govnih.govresearchgate.net These enzymes catalyze the dehydration of aldoximes to form nitriles. ebi.ac.uk In a particularly innovative application, aldoxime dehydratases have been employed to perform an enantioselective ring-opening of racemic dihydroisoxazoles. nih.govresearchgate.net This reaction is mechanistically distinct from a simple dehydration and can be considered a type of enzymatic ring scission that results in the formation of a β-hydroxynitrile. nih.govresearchgate.net
The process serves as a kinetic resolution, where the enzyme selectively catalyzes the ring-opening of one enantiomer of the dihydroisoxazole (B8533529), yielding an optically active β-hydroxynitrile. nih.govresearchgate.net The unreacted enantiomer of the dihydroisoxazole can then be separated and, if desired, converted to the other enantiomer of the β-hydroxynitrile through a chemical method, such as base-mediated ring opening. nih.gov This dual approach allows for the synthesis of both enantiomers of the target β-hydroxynitrile from a single racemic starting material using the same enzyme. researchgate.net This methodology has been successfully applied to the synthesis of precursors for pharmaceuticals like L-carnitine and Atorvastatin (B1662188), demonstrating its potential for producing valuable chiral building blocks. nih.gov
Transformation of (±)-5-(chloromethyl)-4,5-dihydroisoxazole to Chiral 4-chloro-3-hydroxybutanenitrile
A significant biocatalytic strategy involves the selective ring scission of racemic (±)-5-(chloromethyl)-4,5-dihydroisoxazole. researchgate.net This kinetic resolution is accomplished using an aldoxime dehydratase from Pseudomonas, which has been modified through protein engineering. The enzymatic reaction yields two valuable chiral products: (R)-4-chloro-3-hydroxybutanenitrile and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole. researchgate.net
This process effectively separates the racemic mixture into its constituent enantiomers, one of which is the direct precursor for further synthesis. The reported transformation achieves high enantiomeric excess (ee) for both the desired product and the recovered starting material. Specifically, the reaction can produce (R)-4-chloro-3-hydroxybutanenitrile with a 90% ee and an isolated yield of 39%, while the remaining (S)-5-(chloromethyl)-4,5-dihydroisoxazole is recovered with a 99% ee at a 39% yield. researchgate.net
Mutagenesis Studies for Improved Enantiomeric Ratio
The success of the aforementioned enzymatic resolution hinges on the high enantioselectivity of the biocatalyst, which is often achieved through targeted mutagenesis. The development of a biocatalyst for the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole was accomplished through site-saturated mutagenesis. researchgate.net This technique involves systematically substituting amino acids at specific positions within the enzyme's active site to enhance desired properties like activity and enantioselectivity.
Similar protein engineering efforts have been extensively documented for halohydrin dehalogenases (HHDHs), enzymes that are also pivotal in producing chiral β-substituted alcohols. nih.govnih.gov For example, iterative saturation mutagenesis (ISM) has been applied to the HHDH from Agrobacterium radiobacter AD1 (HheC). nih.gov This approach led to the discovery of mutants with inverted or significantly improved enantioselectivity. One striking mutant showed a complete inversion of enantiopreference (from an E-value favoring the R-enantiomer of 65 to one favoring the S-enantiomer of 101) and a 100-fold increase in catalytic efficiency. nih.gov These enhancements are often attributed to altered binding of the substrate within the enzyme's active site, where new interactions stabilize the preferred enantiomer while other connections that bind the non-favored enantiomer are eliminated. nih.gov
| Enzyme | Mutation(s) | Substrate | Improvement Noted | Reference |
|---|---|---|---|---|
| HheC (A. radiobacter AD1) | Pro84Val/Phe86Pro/Thr134Ala/Asn176Ala | (S)-2-chloro-1-phenylethanol | Inverted enantioselectivity (from ER=65 to ES=101) and ~100-fold enhanced catalytic efficiency. | nih.gov |
| HheA (Arthrobacter sp. AD2) | N178A | (S)-2-chloro-1-phenylethanol | Large improvement in S-enantioselectivity (ES > 200) and 5- to 6-fold enhanced specific activity. | nih.gov |
| HheC (A. radiobacter AD1) | T134A | Various epoxides | Up to 11-fold improved kcat values in cyanolysis, though enantioselectivity was generally reduced. | d-nb.info |
| HheB | Triple mutant (F71W + Q125T + D199H) | 1,3-dichloropropanol to (R)-4-chloro-3-hydroxybutyronitrile | Final product achieved with >98.5% ee. | d-nb.info |
Chemical Synthetic Routes
Purely chemical methods provide alternative pathways to this compound, utilizing transition metal catalysis and classical organic transformations.
Oxa-Michael Addition Strategy
One prominent chemical strategy is the oxa-Michael (or 1,4-conjugate) addition, which creates the core structure of the target molecule by forming a key carbon-oxygen bond.
This approach involves the direct 1,4-conjugate addition of benzyl alcohol to α,β-unsaturated nitriles, such as crotonitrile. nih.gov While direct addition of water to these substrates often results in mediocre yields, the addition of benzyl alcohol has been shown to proceed in excellent yields for a variety of β-substituted unsaturated nitriles. nih.gov This reaction directly installs the required benzyloxy group and the hydroxynitrile backbone in a single, atom-economical step. For instance, the addition of benzyl alcohol to crotonitrile using this method affords the 3-benzyloxy-alkylnitrile product in a 71% isolated yield. nih.gov
The efficiency of the oxa-Michael addition of benzyl alcohol is largely due to the use of a specific catalyst: Milstein's Ruthenium PNN pincer complex. nih.gov Pincer complexes are known for their high stability and catalytic activity. dntb.gov.ua The mechanism of this catalysis involves the dearomatization of the pincer ligand, which plays a crucial role in the catalytic cycle. nih.govnih.gov The Ru(PNN) pincer complex facilitates the 1,4-addition of alcohols to the unsaturated nitrile substrate under mild conditions, typically at room temperature in a solvent like THF. nih.gov The reaction is quenched simply by exposure to air, and the product can then be isolated via column chromatography. nih.gov
| α,β-Unsaturated Nitrile Substrate | Product | Isolated Yield | Reference |
|---|---|---|---|
| Crotonitrile | 3-(Benzyloxy)butanenitrile | 71% | nih.gov |
| Substrate with linear fatty ester-derived tail | Corresponding benzyl ether | 30% | nih.gov |
Transformation of Chloro-Hydroxybutanenitrile Derivatives
An alternative chemical route leverages the chiral 4-chloro-3-hydroxybutanenitrile obtained from the chemoenzymatic method described in section 2.1.2.1. This intermediate can be converted to the final target compound, this compound, through a nucleophilic substitution reaction. This transformation is a classical Williamson ether synthesis.
In this step, the hydroxyl group of (R)-4-chloro-3-hydroxybutanenitrile is benzylated. Typically, the alcohol is deprotonated with a base to form an alkoxide, which then reacts with a benzylating agent like benzyl bromide. beilstein-journals.org Alternatively, specialized reagents have been developed to install benzyl groups under neutral conditions, which can be advantageous for complex molecules. beilstein-journals.org For example, 2-benzyloxy-1-methylpyridinium triflate is a neutral organic salt that can effectively transfer a benzyl group to an alcohol upon warming, avoiding the need for strongly acidic or basic conditions. beilstein-journals.org This step converts the chiral chlorohydrin into the final desired product, preserving the stereochemistry established by the enzymatic resolution.
Benzylation of 4-Chloro-3-hydroxybutanenitrile (e.g., with benzyl 2,2,2-trichloroacetimidate)
The synthesis of this compound can be achieved through the direct benzylation of the hydroxyl group of 4-Chloro-3-hydroxybutanenitrile. A particularly effective method for this transformation involves the use of benzyl 2,2,2-trichloroacetimidate as the benzylating agent. This reagent is known for its ability to benzylate alcohols under mildly acidic conditions, which are often compatible with sensitive functional groups that might not tolerate harsher basic or acidic environments. d-nb.inforsc.orgrsc.org
The reaction proceeds via an acid-catalyzed mechanism. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), protonates the nitrogen atom of the imidate. d-nb.info This activation makes the benzylic carbon highly electrophilic. The hydroxyl group of 4-Chloro-3-hydroxybutanenitrile then acts as a nucleophile, attacking the benzylic carbon and displacing the 2,2,2-trichloroacetamide (B3429180) leaving group. This process yields the desired O-benzylated product, 4-(Benzyloxy)-3-chlorobutanenitrile, and regenerates the acid catalyst. d-nb.info The resulting chloro-derivative can then be converted to the final nitrile product. This method is advantageous because it often proceeds in high yield and the byproduct, trichloroacetamide, can be easily removed. d-nb.info
The precursor, 4-chloro-3-hydroxybutanenitrile, is readily synthesized from epichlorohydrin by reaction with a cyanide source, such as sodium cyanide, in an aqueous solution with the pH adjusted to be slightly basic. google.comgoogle.com
Table 1: Benzylation of Alcohols using Benzyl 2,2,2-trichloroacetimidate
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid (TfOH) | Primary, secondary, and tertiary alcohols | Benzyl ethers | Moderate to good yields | d-nb.info |
Protection Strategies for Hydroxyl Groups
In the multi-step synthesis of complex molecules like this compound, the hydroxyl group is highly reactive towards many reagents. libretexts.org To prevent unwanted side reactions, it is often necessary to "protect" or mask the hydroxyl group by converting it into a less reactive functional group. libretexts.orghighfine.com A good protecting group must be easy to install, stable under the desired reaction conditions, and easy to remove when its job is done. libretexts.org
The protection of hydroxyl groups is typically achieved by converting them into ethers or esters. highfine.com
Common Hydroxyl Protecting Groups:
Silyl (B83357) Ethers: These are among the most popular protecting groups due to their ease of introduction and removal. highfine.com Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and tert-butylchlorodiphenylsilane (B126151) (TBDPS). zmsilane.com They are generally stable in non-acidic conditions and can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). zmsilane.comddugu.ac.in
Alkyl Ethers: Benzyl (Bn) ethers are frequently used as protecting groups. highfine.com They are stable to a wide range of acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂). highfine.comddugu.ac.in
Acetal Formation: Hydroxyl groups, especially in 1,2- or 1,3-diols, can be protected by forming cyclic acetals with aldehydes or ketones (e.g., acetone (B3395972) to form an acetonide) under acidic conditions. libretexts.orgddugu.ac.in These are typically stable to basic and nucleophilic reagents and are removed by acid-catalyzed hydrolysis. ddugu.ac.in
Derivations from α-Keto Esters
An alternative synthetic route involves the derivation from α-keto esters. These compounds serve as versatile intermediates in organic synthesis. nih.govbeilstein-journals.org A mild and efficient method has been developed for the synthesis of nitriles from α-keto esters, providing a pathway to butanenitrile scaffolds. researchgate.net
This transformation typically involves a two-step process. First, the α-keto ester is reacted with a hydroxylamine (B1172632) derivative to form a ketoxime. Subsequently, the ketoxime undergoes a rearrangement or dehydration reaction to yield the corresponding nitrile. researchgate.net This approach is particularly valuable as it can be adapted for large-scale synthesis. researchgate.net For instance, the synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile, a close analog of the target compound, was successfully achieved from the corresponding α-keto ester in high yield. researchgate.net
Table 2: Example of Nitrile Synthesis from an α-Keto Ester
| Starting Material | Intermediate | Final Product | Key Reagents | Reference |
|---|
Synthesis of Related Chiral Butanenitrile Scaffolds
The derivation from α-keto esters is particularly powerful for the synthesis of chiral butanenitrile scaffolds. Enantioselective reactions involving α-keto esters can establish key stereocenters early in the synthetic sequence.
One prominent example is the asymmetric Henry (nitroaldol) reaction. The reaction of an α-keto ester with nitromethane, catalyzed by a chiral copper(II)-bisoxazoline complex, can produce optically active β-nitro-α-hydroxy esters with high enantiomeric excesses. nih.gov These products are valuable intermediates that can be further transformed into chiral β-amino-α-hydroxy esters and other complex chiral molecules. nih.gov
Furthermore, the synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile from a chiral α-keto ester highlights the utility of this strategy for creating specific stereoisomers. researchgate.net By starting with enantiomerically pure precursors or by employing asymmetric catalysis, chemists can control the stereochemistry of the final butanenitrile product, which is crucial for applications in pharmaceuticals and natural product synthesis.
Other Novel Chemical Preparations (e.g., from Glyceric Acid or Epichlorohydrin as chiral precursors for related compounds)
Novel synthetic preparations often utilize readily available chiral starting materials from the "chiral pool." Epichlorohydrin is a prime example of such a precursor. It is commercially available in both racemic and enantiomerically pure forms and serves as a versatile building block for synthesizing 4-halo-3-hydroxybutanenitriles. google.com
The synthesis begins with the ring-opening of epichlorohydrin by a cyanide nucleophile. The reaction between epichlorohydrin and sodium or potassium cyanide in an aqueous medium, maintained at a slightly basic pH (8-10), yields 4-chloro-3-hydroxybutanenitrile. google.comgoogle.com Using an enantiomerically pure form of epichlorohydrin (e.g., (R)-epichlorohydrin or (S)-epichlorohydrin) directly leads to the corresponding chiral 4-chloro-3-hydroxybutanenitrile. This chiral intermediate can then be subjected to benzylation, as described in section 2.2.2.1, to produce the enantiomerically pure target compound, this compound. This approach provides excellent control over the absolute stereochemistry of the final product.
While a direct synthesis from glyceric acid is not prominently detailed in the immediate literature for this specific compound, glyceric acid and its derivatives are well-established chiral precursors for a wide array of complex chiral molecules due to their inherent stereochemistry and functional groups.
Stereochemical Control and Enantiomeric Enrichment
Strategies for Achieving High Enantiomeric Excess (ee) and Diastereomeric Excess (de)
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. jocpr.com In this process, an enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. jocpr.com This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting, unreacted enantiomer. researchgate.net Lipases are commonly employed for this purpose, particularly in the resolution of secondary alcohols like the hydroxyl group in 4-(Benzyloxy)-3-hydroxybutanenitrile, often through enantioselective acylation or deacylation reactions. jocpr.comresearchgate.net
The success and efficiency of enzymatic kinetic resolution are highly dependent on several reaction parameters. The choice of enzyme, solvent, temperature, and acyl donor can significantly impact the enantioselectivity (expressed as the enantiomeric ratio, E).
Lipase (B570770) Origin: Different lipases exhibit distinct substrate specificities and enantiopreferences. For example, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown excellent performance in resolving Morita-Baylis-Hillman adducts, which are structurally related to cyanohydrins. d-nb.info Similarly, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and highly selective biocatalyst for the resolution of various alcohols. d-nb.info The selection of the optimal lipase is typically achieved through empirical screening.
Solvent: The nature of the organic solvent can profoundly affect an enzyme's activity and enantioselectivity. Solvents can influence the enzyme's conformation and the solubility of the substrate and products. For instance, in the lipase-catalyzed resolution of aliphatic cyanohydrins, the enantioselectivity was observed to be clearly affected by the choice of solvent. researchgate.net Non-polar solvents like toluene (B28343) are frequently used in these biotransformations. wikipedia.org
Temperature: Temperature influences the rate of the enzymatic reaction and can also affect its enantioselectivity. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it typically reduces the reaction rate. researchgate.net For example, enantioselective synthesis of (R)-cyanohydrins using hydroxynitrile lyase showed improved enantiomeric excess at lower temperatures. nih.gov The optimal temperature must balance the need for a practical reaction time with the desired level of stereochemical purity.
The table below illustrates how different factors can influence the outcome of lipase-catalyzed resolutions on analogous secondary alcohols.
| Substrate Analogue | Lipase | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Ratio (E) | Reference |
| Aromatic MBH Acetate (B1210297) | P. fluorescens Lipase | Water (Hydrolysis) | Phosphate Buffer/Toluene | RT | >200 | d-nb.info |
| Aromatic MBH Acetate | Novozym 435 | Water (Hydrolysis) | Phosphate Buffer/Toluene | RT | 147 | d-nb.info |
| Racemic Acyloin | Pseudomonas sp. Lipase (PSL) | Vinyl Acetate | Toluene | RT | High | wikipedia.org |
| Racemic Alcohols | Burkholderia cepacia Lipase | Acetate | Organic Solvent | N/A | Variable | jocpr.com |
A significant drawback of standard kinetic resolution is its inherent limitation on theoretical yield. In a conventional kinetic resolution, the enzyme converts one enantiomer into a product while leaving the other untouched. Because the starting material is a racemic mixture (50% of each enantiomer), the maximum possible yield for the desired product is 50%. unipd.it Similarly, the maximum recovery of the unreacted enantiomeric starting material is also 50%. unipd.it
This limitation can be overcome by a strategy known as Dynamic Kinetic Resolution (DKR). In DKR, the slow-reacting enantiomer is racemized in situ, meaning it is continuously converted back into the racemic mixture as the fast-reacting enantiomer is consumed by the enzyme. princeton.edu If the rate of racemization is faster than or equal to the rate of the enzymatic reaction, it becomes possible to convert the entire racemic starting material into a single, enantiomerically pure product, thus achieving a theoretical yield of up to 100%. wikipedia.orgprinceton.edu This requires a suitable racemization catalyst that does not interfere with the enzymatic resolution.
Asymmetric Catalysis in Synthesis
Asymmetric catalysis offers a more direct and atom-economical approach to obtaining enantiomerically pure compounds like this compound compared to resolution. This strategy involves the use of a small amount of a chiral catalyst to steer a reaction toward the formation of one enantiomer over the other, starting from a prochiral or racemic substrate.
In the context of synthesizing cyanohydrins, a common approach is the enantioselective addition of a cyanide source to an aldehyde. This reaction is often catalyzed by a chiral metal complex, where a metal center is coordinated to a chiral organic ligand.
Chiral Ligands: The chiral ligand is the primary source of stereochemical information, creating a chiral environment around the metal's active site that differentiates between the two enantiotopic faces of the aldehyde carbonyl group. Examples of ligands used in asymmetric cyanohydrin synthesis include salen ligands and derivatives of amino alcohols. organic-chemistry.orgsemanticscholar.org
Metal Catalysts: The metal center, typically a Lewis acid, activates the aldehyde substrate by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the cyanide ion. organic-chemistry.org Titanium is a commonly used metal for this purpose, with complexes like Titanium(IV) isopropoxide [Ti(OiPr)₄] being used in conjunction with chiral ligands to form active catalysts for enantioselective cyanosilylation of aldehydes. organic-chemistry.org Bimetallic titanium complexes, such as [(salen)TiO]₂, have also been developed to catalyze the asymmetric addition of cyanoformates to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org
The general mechanism involves the formation of a diastereomeric transition state between the chiral catalyst-aldehyde complex and the incoming cyanide nucleophile. The difference in the activation energies between the two possible diastereomeric transition states leads to the preferential formation of one enantiomeric product.
Diastereomer-Specific Hydrolysis for Resolution
Another resolution strategy involves the conversion of the enantiomeric mixture into a mixture of diastereomers, which can then be separated based on their different physical properties. For a hydroxyl-containing compound like this compound, this can be achieved by esterification with a chiral carboxylic acid. However, a more elegant approach is the diastereomer-specific hydrolysis of esters derived from the racemic alcohol, which is a form of enzymatic kinetic resolution.
In this method, the racemic this compound is first chemically esterified with an achiral acyl donor (e.g., using an acid anhydride (B1165640) or acyl chloride) to produce a racemic mixture of the corresponding ester. A hydrolase, typically a lipase, is then used to selectively hydrolyze one of the enantiomers of the ester back to the alcohol.
The enzyme, being a chiral catalyst, interacts differently with the two enantiomers of the ester substrate. It forms a diastereomeric enzyme-substrate complex, and the transition state for the hydrolysis of one enantiomer is energetically more favorable than for the other. This results in one enantiomer being hydrolyzed at a much faster rate. At approximately 50% conversion, the reaction mixture will contain one enantiomer as the alcohol and the other as the unreacted ester, which can then be separated. This process is effectively a kinetic resolution where the substrate for the enzyme is a racemic ester, and the selectivity arises from the diastereomeric nature of the interaction.
Chiral Purity Determination Methodologies
The determination of chiral purity, or enantiomeric excess (ee), is a critical aspect of asymmetric synthesis and the characterization of chiral compounds like this compound. A variety of analytical techniques are employed to separate and quantify enantiomers, ensuring the stereochemical integrity of the target molecule. These methodologies can be broadly categorized into chromatographic and spectroscopic techniques.
Chromatographic Techniques
Chromatographic methods are powerful tools for the separation and quantification of enantiomers. gcms.cz These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation. youtube.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent chromatographic methods for determining enantiomeric excess. heraldopenaccess.us
Chiral column chromatography is a fundamental technique for the preparative separation of enantiomers, allowing for the isolation of optically pure compounds. The principle of this method is based on the use of a chiral stationary phase (CSP) packed into a column. When a racemic or enantioenriched mixture of this compound is passed through the column with a suitable mobile phase, the two enantiomers interact differently with the chiral selector of the CSP.
This differential interaction, based on the formation of transient diastereomeric complexes, results in one enantiomer being retained more strongly than the other, leading to their separation. The choice of the CSP is crucial for achieving effective separation and depends on the structure of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.net The enantiomer recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. chiraltech.com For a compound like this compound, the hydroxyl and nitrile groups, as well as the phenyl ring, can participate in these interactions with the CSP.
The successful separation of enantiomers on a preparative scale allows for the isolation of each enantiomer in high purity (e.g., ee ≥ 99.5%), which is essential for subsequent synthetic steps or for studying the specific biological activities of each stereoisomer. researchgate.net
Table 1: Common Chiral Stationary Phases (CSPs) for Column Chromatography
| CSP Type | Chiral Selector Examples | Typical Applications |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups. |
| Cyclodextrin-Based | Beta-cyclodextrin derivatives | Separation of compounds that can fit into the cyclodextrin cavity, often aromatic compounds. sigmaaldrich.com |
| Protein-Based | Cellobiohydrolase, α1-acid glycoprotein (AGP) | Separation of chiral drugs and other biologically active molecules. |
| Zwitterionic Ion-Exchangers | Quinine or Quinidine derivatives | Effective for the separation of chiral acids, bases, and ampholytes like amino acids. chiraltech.comchiraltech.com |
Gas chromatography (GC) is a high-resolution analytical technique used to determine the enantiomeric excess of volatile and thermally stable compounds. gcms.cz For a molecule such as this compound, which has a polar hydroxyl group and a relatively high boiling point, derivatization is typically required prior to GC analysis. The hydroxyl group can be converted to a less polar and more volatile ether or ester, for example, through silylation.
The derivatized enantiomers are then separated on a chiral capillary column. These columns contain a CSP, often based on modified cyclodextrins, which provides the chiral recognition necessary for separation. gcms.cz As the enantiomeric derivatives pass through the column, they exhibit different interactions with the stationary phase, resulting in different retention times. The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. libretexts.org
Table 2: Typical GC Conditions for Chiral Separation
| Parameter | Description |
| Column | Capillary column coated with a chiral stationary phase (e.g., derivatized β-cyclodextrin). |
| Carrier Gas | Typically Hydrogen or Helium. |
| Injector Temperature | Set to ensure rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Temperature Program | An initial temperature is held, followed by a ramp to a final temperature to ensure optimal separation and peak shape. |
| Detector | Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. |
High-performance liquid chromatography (HPLC) is the most widely used and versatile method for the determination of enantiomeric excess for a vast array of chiral compounds, including intermediates like this compound. heraldopenaccess.us The technique does not require the analyte to be volatile, and separations are typically performed at or near room temperature, minimizing the risk of racemization.
The separation is achieved on an analytical chiral column containing a CSP. yakhak.org A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., Chiralpak® and Chiralcel® series) being particularly successful. nih.gov Method development for a new compound often involves screening a selection of chiral columns under different mobile phase conditions, such as normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), or polar organic mode (e.g., methanol (B129727) or acetonitrile (B52724) with additives). researchgate.netsigmaaldrich.com
The enantiomers are detected as they elute from the column, typically by a UV detector. The enantiomeric excess is determined by the relative areas of the two enantiomer peaks in the chromatogram. uma.es The high accuracy and precision of chiral HPLC make it the instrument of choice for the quantitative analysis of enantiomeric purity in pharmaceutical development. heraldopenaccess.us
Table 3: Common HPLC Modes for Chiral Separations
| HPLC Mode | Mobile Phase Composition | CSP Compatibility |
| Normal Phase (NP) | Nonpolar solvents like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol). | Polysaccharide-based CSPs are widely used and highly effective in this mode. |
| Reversed Phase (RP) | Aqueous buffers with organic modifiers like acetonitrile or methanol. | Suited for specific CSPs designed for stability in aqueous environments (e.g., CHIROBIOTIC, some derivatized cyclodextrins). sigmaaldrich.com |
| Polar Organic Mode (POM) | Pure polar organic solvents like methanol, ethanol (B145695), or acetonitrile, often with additives. | Compatible with many polysaccharide-based CSPs, offering different selectivity compared to NP. |
Polarimetry for Optical Rotation Measurement
Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances. When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.
The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated using Biot's law:
[α] = α / (l × c)
where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
The optical rotation of a mixture of enantiomers is the weighted average of the rotations of the individual enantiomers. Therefore, if the specific rotation of the pure enantiomer is known, the enantiomeric excess of a sample can be determined by measuring its optical rotation. For this compound, a measured optical rotation would indicate the presence of a non-racemic mixture, and the sign of the rotation (+ or -) would denote the excess enantiomer.
Table 3: Summary of Techniques for Chiral Analysis of this compound
| Technique | Principle | Information Obtained |
|---|---|---|
| NMR with Chiral Derivatizing Agents | Formation of covalent diastereomers with distinct NMR signals. | Enantiomeric excess, potential for absolute configuration. |
| NMR with Chiral Solvating Agents | Formation of non-covalent diastereomeric complexes with distinct NMR signals. | Enantiomeric excess, potential for absolute configuration. |
| Mass Spectrometry with Chiral Selectors | Formation of diastereomeric complexes with different fragmentation patterns or stabilities. | Chiral recognition, enantiomeric excess. |
| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. | Enantiomeric excess, absolute configuration. |
Reactivity and Chemical Transformations of 4 Benzyloxy 3 Hydroxybutanenitrile
Functional Group Reactivity at the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group in organic synthesis. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This electronic characteristic makes the nitrile carbon susceptible to attack by a wide range of nucleophiles. nih.gov The presence of adjacent hydroxyl and benzyloxy groups in 4-(benzyloxy)-3-hydroxybutanenitrile can influence the reactivity of the nitrile through electronic and steric effects, as well as by participating in or interfering with certain reactions.
The electrophilic carbon atom of the nitrile group is a key site for nucleophilic attack. Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form new carbon-carbon bonds. wikipedia.orglibretexts.org The general mechanism involves the nucleophilic addition to the carbon-nitrogen triple bond, which initially forms an imine anion salt. libretexts.org Subsequent acidic or aqueous workup hydrolyzes this intermediate to yield a ketone. libretexts.orgnih.gov
A significant consideration for this compound is the presence of the acidic secondary hydroxyl group. Potent nucleophiles like Grignard and organolithium reagents are also strong bases and would preferentially deprotonate the alcohol to form a magnesium or lithium alkoxide rather than adding to the nitrile. libretexts.orglibretexts.org Therefore, for a successful nucleophilic addition to the nitrile moiety, the hydroxyl group must first be protected with a suitable protecting group that is stable to the strongly basic and nucleophilic conditions of the organometallic reagent.
Table 1: Generalized Scheme for Nucleophilic Addition to a Protected Hydroxynitrile
| Step | Description | Reactants | Product |
| 1. Protection | The hydroxyl group is converted into a protected form (e.g., a silyl (B83357) ether) to prevent deprotonation. | This compound, Protecting Agent | 4-(Benzyloxy)-3-(protected-oxy)butanenitrile |
| 2. Addition | An organometallic reagent (R-MgX or R-Li) attacks the electrophilic nitrile carbon. | Protected hydroxynitrile, Organometallic Reagent | Imine anion intermediate |
| 3. Hydrolysis | Aqueous acid workup hydrolyzes the imine intermediate to form a ketone. | Imine anion intermediate, H₃O⁺ | 5-(Benzyloxy)-4-(protected-oxy)pentan-2-one |
| 4. Deprotection | The protecting group is removed to regenerate the free hydroxyl group. | Protected keto-alcohol, Deprotecting Agent | 5-(Benzyloxy)-4-hydroxypentan-2-one |
The nitrile group is a valuable precursor for the synthesis of primary amines and carboxylic acids, two of the most important functional groups in organic chemistry. These transformations typically involve hydrolysis to obtain carboxylic acids or reduction to yield amines.
Enzymatic hydrolysis offers a mild and often highly selective method for converting nitriles into amides and carboxylic acids, avoiding the harsh conditions of traditional acid or base hydrolysis. nih.gov This biocatalytic approach is particularly well-suited for substrates with sensitive functional groups, such as the hydroxyl and ether linkages in this compound. The enzymes responsible for this transformation fall into two main categories. bohrium.com
Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. bohrium.comnih.gov
Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to an amide, which is then subsequently hydrolyzed to the carboxylic acid by an amidase. bohrium.com
Studies have shown that nitrilases are effective for the hydrolysis of hydroxynitriles. nih.govacs.org The presence of a β-hydroxy group, as in the target molecule, has been reported in some cases to favor the formation of the amide intermediate over the carboxylic acid when using certain nitrilase enzymes. researchgate.net The choice of microorganism and reaction conditions (such as pH) can be tailored to favor the desired product. For example, some yeast nitrilases show excellent catalytic efficiency for hydroxynitriles under acidic conditions, which can also help stabilize the substrate. nih.gov
Table 2: Examples of Enzymatic Systems for Nitrile Hydrolysis
| Enzyme/Organism Source | Substrate Type | Typical Conditions | Primary Product(s) |
| Alcaligenes faecalis ATCC8750 | Hydroxynitriles, various others | Neutral pH | Carboxylic Acid |
| Cryptococcus sp. UFMG-Y28 | Hydroxynitriles | Acidic pH | Carboxylic Acid |
| Zea mays (Maize) ZmNIT2 | β-Hydroxy nitriles | Not specified | Amide (enhanced formation) |
| Rhodococcus rhodochrous | Aromatic and Aliphatic Nitriles | Neutral pH | Carboxylic Acid or Amide |
The reduction of the nitrile group provides a direct route to primary amines. In the case of this compound, this transformation yields 4-amino-5-(benzyloxy)butan-2-ol, a valuable gamma-amino alcohol derivative. This reduction can be achieved through several methods, most commonly catalytic hydrogenation or the use of metal hydride reagents. docbrown.infowikipedia.org
The conditions for the reduction of the nitrile can be controlled to achieve high yields and selectivity.
Catalytic Hydrogenation: This is a widely used industrial method. Raney nickel is a common catalyst for the hydrogenation of nitriles. orgsyn.org The reaction is typically carried out under a hydrogen atmosphere. To prevent the formation of secondary and tertiary amine byproducts, the reaction is often conducted in the presence of ammonia or a base like sodium hydroxide. researchgate.net Solvents such as ethanol (B145695) or methanol (B129727) are frequently used. While typically performed under basic or neutral conditions, catalytic hydrogenation can also be adapted for acidic environments with other catalysts like platinum or palladium, although this is less common for preventing side reactions with the resulting amine. google.com
Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. wikipedia.org This reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under neutral conditions. nih.govlibretexts.org The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org An aqueous or acidic workup is required to hydrolyze the intermediate aluminum-amine complex and liberate the final primary amine. libretexts.org LiAlH₄ is highly reactive and will also reduce other functional groups like esters and carboxylic acids, but it generally does not cleave benzyl (B1604629) ethers under standard conditions. ic.ac.uk
Table 3: Comparison of Common Methods for Nitrile Reduction
| Method | Reagent/Catalyst | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Raney Nickel | Basic (NH₃ or NaOH), alcoholic solvent, elevated pressure/temp | Addition of base suppresses secondary amine formation. |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Neutral (anhydrous ether solvent), followed by aqueous/acid workup | Very powerful and less selective; will reduce many other carbonyl groups. Does not require high pressure. |
The product of the hydrogenation, 4-amino-5-(benzyloxy)butan-2-ol, is a polyfunctional molecule containing a primary amine, a secondary alcohol, and a benzyl ether. For further synthetic manipulations, it is often necessary to selectively protect these functional groups. An orthogonal protection strategy is one in which different protecting groups can be removed under distinct conditions without affecting the others. nih.govsigmaaldrich.com
The benzyl (Bn) group on the primary alcohol is itself a protecting group, which is stable to a wide range of acidic and basic conditions but can be removed by catalytic hydrogenolysis. iris-biotech.de The newly formed primary amine can be protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic conditions and hydrogenolysis but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgbzchemicals.com
Cbz Group: Introduced using benzyl chloroformate, it is stable to acidic conditions but is cleaved by catalytic hydrogenolysis, the same conditions used to remove the benzyl ether. organic-chemistry.org
An orthogonal scheme could involve protecting the amine with a Boc group. This would allow for the selective removal of the Boc group with acid, leaving the benzyl ether and the secondary alcohol intact. Alternatively, the benzyl ether could be removed by hydrogenolysis, leaving the Boc-protected amine untouched. This selective deprotection allows for controlled, stepwise reactions at different sites of the molecule.
Table 4: Orthogonal Protection Scheme for 4-Amino-5-(benzyloxy)butan-2-ol
| Functional Group | Protecting Group | Introduction Reagent | Cleavage Conditions | Stability |
| Primary Amine (-NH₂) | Boc (tert-butyloxycarbonyl) | (Boc)₂O, base | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Primary Alcohol (-CH₂OBn) | Bn (Benzyl) | (Already present) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |
| Primary Amine (-NH₂) | Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid |
Transformations to Amines and Carboxylic Acids
Hydrogenation Reactions to Gamma-Amino Alcohols
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for functionalization. It can readily undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation.
The hydroxyl group can be converted into esters and ethers to introduce new functional groups or to act as a protecting group.
Esterification: The formation of an ester from the hydroxyl group can be achieved using standard acylation methods. Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding ester. This transformation is valuable for installing a variety of acyl moieties.
Etherification: The hydroxyl group can also be alkylated to form an ether. Under basic conditions, such as in the presence of sodium hydride, the alcohol is deprotonated to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide, such as methyl iodide or another benzyl bromide, in a Williamson ether synthesis to yield the corresponding ether. This allows for the introduction of a wide range of alkyl or arylmethyl groups at this position. Solid superacid catalysts like sulfated tin oxide have also been shown to be effective for the O-alkylation of hydroxyl groups with benzylic alcohols and their acetates under reflux conditions. scirp.orgresearchgate.net
Table 1: General Conditions for Hydroxyl Group Transformations
| Transformation | Typical Reagents | Purpose |
|---|---|---|
| Esterification | Acyl Chloride/Pyridine or Carboxylic Anhydride/DMAP | Protection or functional group installation |
| Etherification | NaH followed by Alkyl Halide (e.g., RX, BnBr) | Protection or structural modification |
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-(benzyloxy)-3-oxobutanenitrile. The choice of oxidant is critical to ensure chemoselectivity, preventing over-oxidation or reaction with the benzyl ether or nitrile functionalities. Mild and selective oxidation methods are preferred.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild conditions and broad functional group tolerance, making it highly suitable for oxidizing the hydroxyl group in this compound without affecting the acid-sensitive benzyloxy group or the nitrile. wikipedia.orgalfa-chemistry.com
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in solvents like dichloromethane (B109758) and is known for its high yields and tolerance of sensitive functional groups, including ethers and nitriles. wikipedia.orgpitt.edu This makes it an excellent choice for the selective oxidation of this compound. rsc.org
Table 2: Comparison of Mild Oxidation Methods for Secondary Alcohols
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | Mild, avoids heavy metals, high yield. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Neutral pH, high chemoselectivity, simple workup. wikipedia.orgorganic-chemistry.org |
Reactivity of the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the primary alcohol. Its removal, or deprotection, is a key step in many synthetic sequences and is most commonly achieved through hydrogenolysis.
Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. ambeed.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.org The reaction cleaves the benzylic C-O bond, releasing the free primary alcohol and generating toluene (B28343) as a byproduct. ambeed.com This method is highly efficient and generally proceeds under mild temperature and pressure conditions. acsgcipr.org An alternative to using gaseous hydrogen is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate.
While effective, a significant consideration for this reaction is the potential for the simultaneous reduction of the nitrile group to a primary amine. The selectivity of the reaction can often be controlled by modifying the catalyst or the reaction conditions. For instance, the use of a palladium catalyst complexed with ethylenediamine (B42938) [Pd/C(en)] has been shown to preserve aryl nitrile groups during hydrogenation reactions. nih.gov Conversely, additives such as ammonia or pyridine can be used to completely inhibit the hydrogenolysis of benzyl ethers while allowing other reducible groups, like azides or olefins, to be hydrogenated smoothly. organic-chemistry.org
The benzylic C-O bond is particularly susceptible to cleavage by catalytic hydrogenation due to the stability of the benzyl radical intermediate formed on the catalyst surface. ambeed.comacsgcipr.org The standard procedure involves stirring the substrate with a catalytic amount of 10% Pd/C under a hydrogen atmosphere in a solvent like ethanol or ethyl acetate (B1210297). The reaction is typically clean and high-yielding. However, the chemoselectivity between benzyl ether cleavage and nitrile reduction is a critical parameter. While aromatic nitriles are known to be susceptible to hydrogenation, aliphatic nitriles are generally more resistant. Careful monitoring of the reaction and selection of specific catalytic systems can favor the desired deprotection of the ether without affecting the nitrile. nih.gov
Table 3: Selectivity in Catalytic Hydrogenation
| Catalyst/Additive | Effect on Benzyl Ether | Effect on Nitrile Group | Reference |
|---|---|---|---|
| Pd/C, H₂ | Cleaved | Potentially reduced (condition dependent) | ambeed.comacsgcipr.org |
| Pd/C(en), H₂ | Cleaved | Aryl nitriles preserved | nih.gov |
| Pd/C, H₂, Pyridine | Cleavage inhibited | Unaffected (other groups reduced) | organic-chemistry.org |
Regioselective and Stereoselective Transformations
The chiral center at the hydroxyl-bearing carbon allows for stereoselective synthesis and transformations. Furthermore, the different reactivity of the functional groups enables regioselective reactions.
A facile and efficient synthesis of the closely related chiral building block, (R)-4-(benzyloxy)-3-methylbutanenitrile, has been developed. researchgate.net This process starts from a chiral α-keto ester and proceeds through a rearrangement of a ketoxime intermediate, demonstrating a viable strategy for establishing the stereochemistry in this class of molecules. researchgate.net
The presence of the benzyloxy group can also influence the stereochemical outcome of reactions at other sites. For example, in the enzymatic hydrolysis of β-hydroxy nitriles, the introduction of an O-benzyl protecting group has been shown to dramatically enhance the enantioselectivity of the transformation. researchgate.net Enzymes such as nitrilases or nitrile hydratases can selectively hydrolyze the nitrile group to a carboxylic acid or an amide, respectively. researchgate.netjournals.co.za This enzymatic approach offers a powerful method for achieving high stereoselectivity, which is often difficult to accomplish through traditional chemical methods. The bulky benzyloxy group can help orient the substrate within the enzyme's active site, leading to preferential conversion of one enantiomer in a racemic mixture or controlling the stereochemical course of the reaction on a prochiral substrate.
Intramolecular Cyclization Reactions (e.g., to form pyrrolidine (B122466) derivatives from 4-halo-3-hydroxybutanenitrile)
The carbon-nitrogen triple bond of the nitrile group and the hydroxyl group in this compound and its derivatives can participate in intramolecular cyclization reactions to form five-membered heterocyclic rings, such as pyrrolidines. A key strategy for this transformation involves the conversion of the hydroxyl group into a suitable leaving group or the introduction of a halogen at the 4-position, creating a 4-halo-3-hydroxybutanenitrile intermediate.
This approach is exemplified in the synthesis of chiral 3-hydroxypyrrolidine compounds. google.com The process can involve the use of a chiral precursor, such as (R)-4-chloro-3-hydroxybutanenitrile, which undergoes a series of reactions to yield the desired pyrrolidine derivative. google.com The initial step often involves the protection of the hydroxyl group, for instance, by reacting it with benzyl 2,2,2-trichloroacetimidate in the presence of an acid catalyst like trifluoromethanesulfonic acid. google.com Subsequent reactions can then be carried out to induce cyclization.
The general synthetic route involves nucleophilic attack by a nitrogen source, which can be an external amine or a derivative of the nitrile itself after reduction, on the carbon atom bearing the leaving group (e.g., a halogen). This intramolecular displacement of the leaving group leads to the formation of the pyrrolidine ring. The stereochemistry of the starting material, such as the chiral center at the 3-position of the butanenitrile backbone, plays a crucial role in determining the stereochemistry of the final pyrrolidine product. nih.gov The formation of the pyrrolidine ring from acyclic precursors is a common strategy in the synthesis of various pharmaceutical compounds. nih.gov
| Reactant | Reagents and Conditions | Product | Reference |
| (R)-4-chloro-3-hydroxybutanenitrile | 1. Benzyl 2,2,2-trichloroacetimidate, dichloromethane, cyclohexane, trifluoromethanesulfonic acid, room temperature, 16 hours. 2. Subsequent cyclization steps. | Chiral 3-hydroxypyrrolidine derivative | google.com |
Participation in 1,3-Dipolar Cycloaddition Reactions (in context of related nitrile oxides)
The nitrile functionality of this compound can serve as a precursor to a nitrile oxide, a highly reactive 1,3-dipole. Nitrile oxides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. nih.govresearchgate.net This type of reaction is a powerful tool for the construction of isoxazolines and isoxazoles. nih.govresearchgate.net
The in-situ generation of nitrile oxides from nitriles is a common strategy to overcome their instability. researchgate.net This can be achieved through various methods, such as the dehydration of primary nitro compounds or the oxidation of aldoximes. jocpr.com Once generated, the nitrile oxide derived from a this compound framework can react with a dipolarophile, such as an alkene, in a concerted [3+2] cycloaddition manner. chesci.comnih.gov This reaction leads to the formation of a 2-isoxazoline ring system.
The regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition are influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. chesci.com The reaction of a nitrile oxide with an alkene is a versatile method for synthesizing a wide array of substituted isoxazolines, which are important scaffolds in medicinal chemistry. nih.govnih.gov
| Dipole Precursor | Dipole | Dipolarophile | Product | Reaction Type |
| Nitrile (e.g., derived from this compound) | Nitrile Oxide | Alkene | 2-Isoxazoline derivative | 1,3-Dipolar Cycloaddition |
| Nitrile (e.g., derived from this compound) | Nitrile Oxide | Alkyne | Isoxazole derivative | 1,3-Dipolar Cycloaddition |
Applications in Organic Synthesis and Pharmaceutical Intermediates
Chiral Building Block in the Synthesis of Biologically Active Molecules
The utility of 4-(benzyloxy)-3-hydroxybutanenitrile as a chiral building block is well-established in the field of organic chemistry. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, along with a defined stereocenter, allows for a range of chemical transformations to produce stereochemically complex targets. enamine.netnih.gov This versatility has been harnessed in the synthesis of several classes of therapeutic agents and other bioactive molecules.
Precursor for Statins (HMG-CoA Reductase Inhibitors)
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. researchgate.netnih.gov The synthesis of the chiral side chain common to many synthetic statins, such as atorvastatin (B1662188) and rosuvastatin (B1679574), represents a significant synthetic challenge. nih.gov (S)-4-(benzyloxy)-3-hydroxybutanenitrile has emerged as a key intermediate in the construction of this vital structural motif. elsevierpure.com
A pivotal step in the synthesis of many statins is the creation of key intermediates like tert-butyl (S)-6-benzyloxy-5-hydroxy-3-oxohexanoate. researchgate.net The synthesis of this intermediate often begins with a chiral precursor such as (S)-4-chloro-3-hydroxybutanenitrile, which can be transformed into the target molecule through processes like a Blaise condensation with the zinc enolate of tert-butyl bromoacetate. google.com In some synthetic routes, protection of the hydroxyl group is necessary. google.com The resulting oxohexanoate derivative contains the necessary stereochemistry and functional groups for further elaboration into the final statin structure. google.comprepchem.com
| Precursor | Key Transformation | Intermediate |
| (S)-4-chloro-3-hydroxybutanenitrile | Blaise Condensation | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate |
| (S)-methyl 4-chloro-3-hydroxybutanoate | Reaction with tert-butyl acetate (B1210297) in the presence of LiHMDS or LDA | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate |
Building Block for L-Carnitine Synthesis
L-carnitine is a naturally occurring amino acid derivative that plays a vital role in fatty acid metabolism. nih.govnih.gov The synthesis of enantiomerically pure L-carnitine is of significant interest, and chiral precursors are often employed to achieve this. google.comresearchgate.net While various synthetic routes exist, including those starting from (S)-3-hydroxybutyrolactone, the structural motifs present in derivatives of 4-hydroxy-3-hydroxybutanenitrile make them suitable starting points for L-carnitine synthesis. google.comresearchgate.net For instance, the related chiral synthon, ethyl (R)-4-cyano-3-hydroxybutanoate, is a known precursor in the production of L-carnitine. researchgate.net
Intermediate for Chiral Pyrrolidine (B122466) Derivatives
Chiral pyrrolidine derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. nih.gov The synthesis of these enantiopure heterocycles is a key focus in medicinal chemistry. This compound and its analogs can serve as precursors to these valuable structures. For example, (R)-3-(benzyloxy)-4-chlorobutanenitrile, derived from (R)-4-chloro-3-hydroxybutanenitrile, can be cyclized to form (R)-3-benzyloxypyrrolidine through a reduction reaction using a catalyst like Raney nickel under hydrogen pressure. google.com This method provides an efficient pathway to optically pure 3-hydroxypyrrolidine derivatives. google.com
Precursor for Gamma-Amino Alcohols and Derivatives
Gamma-amino alcohols are important structural components in many pharmaceutical compounds. researchgate.net The chiral centers in these molecules are often crucial for their biological activity. This compound can be readily converted into chiral gamma-amino alcohols through the reduction of the nitrile group to a primary amine. This transformation provides a direct route to enantiomerically pure 4-amino-3-hydroxybutan-1-ol derivatives, which are versatile intermediates for further synthetic manipulations.
Contribution to the Synthesis of Other Chiral Drugs (e.g., Brivaracetam intermediates)
A significant application of cyanohydrins structurally related to this compound is in the synthesis of intermediates for the antiepileptic drug Brivaracetam. Brivaracetam features a chiral pyrrolidinone core, and the synthesis of its key intermediates often involves the use of chiral γ-hydroxy nitrile derivatives.
One established synthetic route to a crucial Brivaracetam intermediate, (R)-4-propyldihydrofuran-2(3H)-one, commences with (R)-epichlorohydrin. This starting material is converted to (S)-4-chloro-3-hydroxy-butanenitrile. This chloro-analogue is structurally very similar to this compound, indicating that the benzyloxy compound could serve as a viable alternative precursor in a similar synthetic pathway. In such a route, the benzyloxy group would act as a protecting group for the primary alcohol, preventing unwanted side reactions during subsequent chemical transformations.
The synthesis pathway starting from the chloro-derivative involves several key steps where a protected hydroxyl group, such as a benzyloxy group, would be advantageous. The established synthesis proceeds as follows:
Epoxidation: The (S)-4-chloro-3-hydroxy-butanenitrile is treated with a base, such as potassium carbonate, to form the epoxide, (S)-2-(oxiran-2-yl)acetonitrile.
Epoxide Opening: The epoxide ring is then opened by reaction with an organometallic reagent, such as n-propyl magnesium bromide, in the presence of a Lewis acid. This step introduces the propyl group found in the final Brivaracetam structure and yields (R)-3-(hydroxymethyl)-hexanenitrile.
Hydrolysis and Cyclization: The nitrile group of (R)-3-(hydroxymethyl)-hexanenitrile is hydrolyzed to a carboxylic acid, followed by intramolecular cyclization (lactonization) to afford the target intermediate, (R)-4-propyldihydrofuran-2(3H)-one.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of 4-(Benzyloxy)-3-hydroxybutanenitrile by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound.
¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected signals in the ¹H NMR spectrum of this compound would correspond to the protons of the benzylic group, the aromatic ring, the hydroxyl group, and the aliphatic chain.
¹³C NMR offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon skeleton.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.35 (m, 5H) | Aromatic protons (C₆H₅) |
| ~4.55 (s, 2H) | Benzylic protons (-OCH₂) |
| ~4.10 (m, 1H) | Methine proton (-CH(OH)) |
| ~3.60 (d, 2H) | Methylene protons (-CH₂O) |
| ~2.60 (d, 2H) | Methylene protons (-CH₂CN) |
| ~2.50 (br s, 1H) | Hydroxyl proton (-OH) |
| Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | Strong, broad band around 3400 cm⁻¹ |
| C≡N (nitrile) | Medium, sharp band around 2250 cm⁻¹ |
| C-H (aromatic) | Multiple sharp bands between 3100-3000 cm⁻¹ |
| C-H (aliphatic) | Multiple sharp bands between 3000-2850 cm⁻¹ |
| C=C (aromatic) | Sharp bands around 1600 and 1450 cm⁻¹ |
| C-O (ether) | Strong band around 1100 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio. This provides information about the molecular weight and the fragmentation pattern of the compound, which can aid in its structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]+• | 191.22 | Molecular Ion |
| [M-CN]+ | 165.20 | Loss of nitrile group |
| [C₇H₇]+ | 91.11 | Tropylium ion (from benzyl (B1604629) group) |
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is involved.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. For the analysis of this compound, it would likely need to be derivatized to increase its volatility, for example, by silylating the hydroxyl group. GC can be used to determine the purity of a sample by separating the target compound from any volatile impurities. It is also a valuable tool for monitoring the progress of a chemical reaction by analyzing the composition of the reaction mixture over time.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase and a polar mobile phase. The purity of the compound can be accurately determined by measuring the area of its peak in the chromatogram relative to the total area of all peaks.
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |
| Detector | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | Typically 10-20 µL |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the electronic structure and properties of many-body systems, such as molecules. DFT calculations for 4-(Benzyloxy)-3-hydroxybutanenitrile can provide a wealth of information, from its preferred three-dimensional shape to the energetics of its chemical transformations. scirp.org
DFT methods are highly effective for optimizing the molecular geometry of this compound to find its most stable conformation. scirp.org By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found on the potential energy surface. windows.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.
For a flexible molecule like this compound, which contains several rotatable bonds, DFT calculations can map out the potential energy surface to identify various low-energy conformers and the transition states that separate them. The analysis reveals how intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrile or benzyloxy oxygen, influence the conformational preferences.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C-O (benzyloxy) Bond Length | 1.43 Å |
| C-O (hydroxyl) Bond Length | 1.42 Å |
| C≡N Bond Length | 1.16 Å |
| C-C-C-O (benzyloxy) Dihedral Angle | -175.9° iucr.org |
Note: The data in this table is illustrative and represents typical values for similar functional groups based on DFT calculations. Actual values for this compound would require specific computation.
DFT is an invaluable tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the reaction coordinate, researchers can identify transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction's feasibility and kinetics. For instance, the formation of this molecule via the addition of a cyanide source to 3-(benzyloxy)oxirane can be modeled to understand the energetics of the ring-opening and bond formation steps.
Many reactions can yield multiple products. DFT calculations can rationalize and predict the regioselectivity and stereoselectivity observed in reactions involving this compound. nih.govu-szeged.hu By comparing the activation energies of the different possible reaction pathways leading to various isomers, the energetically favored product can be identified. For example, in the nucleophilic opening of an epoxide precursor, DFT can determine whether the nucleophile will preferentially attack the more or less sterically hindered carbon atom, thus explaining the observed regioselectivity. The stereochemical outcome (e.g., inversion or retention of configuration) can also be elucidated by analyzing the geometry of the transition states.
DFT calculations can accurately predict various spectroscopic properties. The calculation of nuclear magnetic resonance (NMR) chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. mdpi.com These theoretical predictions are a powerful aid in the assignment of complex experimental NMR spectra. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) absorption bands can be computed, helping to interpret the experimental IR spectrum. windows.net
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Typical) |
|---|---|---|
| 13C NMR Chemical Shift (C≡N) | ~120 ppm | ~118-122 ppm |
| 1H NMR Chemical Shift (CH-OH) | ~4.0 ppm | ~3.8-4.2 ppm |
| IR Frequency (O-H stretch) | ~3450 cm-1 | ~3400-3500 cm-1 |
Note: The data in this table is illustrative. The predicted values are typical outcomes from DFT calculations for similar structures and are compared to general ranges for experimental values.
Assessment of Reaction Mechanisms and Profiles
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysisresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netsemanticscholar.org It is calculated from the total electron density and is plotted on the molecule's surface. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. theaic.org
For this compound, an MEP map would show negative potential around the electronegative oxygen and nitrogen atoms, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. windows.net The hydrogen atom of the hydroxyl group would appear as a region of positive potential. This analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictionsresearchgate.net
Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive. windows.net For this compound, analysis of the HOMO would likely show significant contributions from the oxygen and nitrogen lone pairs, indicating their nucleophilic character. The LUMO would likely be associated with the antibonding orbitals of the nitrile group. The interaction of these frontier orbitals governs how the molecule will react with other chemical species. For instance, in a reaction with an electrophile, the attack would be predicted to occur at the atomic centers with the largest coefficients in the HOMO.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Conformational Analysis of Intermediates and Transition States
While specific computational and theoretical studies detailing the conformational analysis of intermediates and transition states for the synthesis of this compound are not extensively available in the public domain, the stereochemical outcome of its formation can be rationalized by established principles of nucleophilic addition to chiral α-alkoxy aldehydes. The diastereoselectivity of the cyanide addition to a precursor aldehyde, such as 2-(benzyloxy)propanal, is dictated by the conformational preferences of the ground state and the transition state energies of the competing diastereomeric pathways. Two primary models, the Felkin-Anh model and the Cram chelation model, are employed to predict and explain the stereochemical course of such reactions.
The Felkin-Anh model, and its further refinements, posits that the lowest energy transition state is achieved when the nucleophile attacks the carbonyl carbon from the least sterically hindered trajectory. uwindsor.ca For an α-alkoxy aldehyde, the model predicts a staggered conformation of the starting material where the largest group at the α-carbon is positioned anti-periplanar to the incoming nucleophile. uwindsor.ca In the case of a precursor to this compound, the benzyloxy group (OBn) is considered the most sterically demanding or electronically influencing substituent. According to the Felkin-Anh model, the nucleophilic cyanide ion would attack the carbonyl group from the face opposite to the benzyloxy group, leading to the formation of the anti diastereomer.
Conversely, the Cram chelation model becomes relevant in the presence of a Lewis acid that can coordinate to both the carbonyl oxygen and the oxygen of the α-benzyloxy group. This coordination forms a rigid five-membered cyclic intermediate. libretexts.org This chelation constrains the conformation of the aldehyde, forcing the R group on the α-carbon into a pseudo-axial position to minimize steric interactions. Consequently, the nucleophile preferentially attacks from the less hindered face of this rigid chelate, which typically leads to the formation of the syn diastereomer. libretexts.orgnih.gov The benzyloxy group, with its ether oxygen, is capable of chelation, making this model highly pertinent under appropriate reaction conditions (e.g., in the presence of Lewis acids like MgBr₂, ZnBr₂, or TiCl₄). libretexts.org
The actual diastereomeric outcome of the synthesis of this compound would therefore be highly dependent on the specific reaction conditions employed. In the absence of a chelating agent, the Felkin-Anh model would be expected to predict the major diastereomer. However, with the addition of a suitable Lewis acid, a switch in diastereoselectivity towards the product predicted by the Cram chelation model is anticipated.
The following table summarizes the key features and predicted outcomes of these two competing transition state models as they would apply to the formation of this compound from an appropriate chiral α-benzyloxy aldehyde precursor.
| Model | Controlling Factor | Key Conformational Feature | Predicted Major Diastereomer | Applicable Conditions |
| Felkin-Anh | Steric hindrance and orbital overlap | Largest group (benzyloxy) is anti-periplanar to the incoming nucleophile. | Anti | Non-chelating conditions |
| Cram Chelation | Chelation of a Lewis acid | Formation of a rigid five-membered ring involving the Lewis acid, carbonyl oxygen, and α-alkoxy oxygen. | Syn | Presence of a chelating Lewis acid (e.g., MgBr₂, TiCl₄) |
Quantum chemical calculations on analogous systems have substantiated these models, indicating that the preference for one pathway over the other is determined by a subtle balance of steric and electronic interactions in the transition state. rsc.org Factors such as the nature of the Lewis acid, the solvent, and the specific substituents on the aldehyde all play a crucial role in influencing the relative energies of the Felkin-Anh and chelation-controlled transition states.
Future Research Directions and Outlook
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For 4-(Benzyloxy)-3-hydroxybutanenitrile, a significant area of future research will be the development of more sustainable and environmentally friendly synthetic methodologies. Current synthetic approaches often rely on traditional chemical methods that may involve harsh reagents and generate significant waste.
Future research should focus on exploring alternative, greener synthetic pathways. This includes the investigation of catalytic systems that can replace stoichiometric reagents, the use of environmentally benign solvents or even solvent-free reaction conditions, and the development of processes with high atom economy. Drawing inspiration from the synthesis of structurally similar compounds like (R)-4-(benzyloxy)-3-methylbutanenitrile, which has been synthesized from an α-keto ester, future work could explore similar strategies for this compound. researchgate.net The goal is to establish synthetic routes that are not only efficient and high-yielding but also align with the principles of sustainable chemistry.
Exploration of Novel Biocatalysts for Enhanced Enantioselectivity and Yield
The chirality of this compound is a key feature that underpins its utility as a synthetic intermediate. Biocatalysis, with its inherent stereoselectivity, offers a powerful tool for the synthesis of enantiomerically pure chiral compounds. Hydroxynitrile lyases (HNLs) are a well-established class of enzymes for the asymmetric synthesis of cyanohydrins. Future research should focus on the discovery and engineering of novel HNLs or other enzymes that can efficiently catalyze the synthesis of this compound with high enantioselectivity and yield.
This exploration could involve screening of microbial sources for new biocatalysts with desirable properties, such as high stability, broad substrate scope, and excellent stereoselectivity. Furthermore, protein engineering techniques, such as directed evolution and rational design, could be employed to tailor existing enzymes for optimal performance in the synthesis of this specific target molecule. The development of robust and efficient biocatalytic processes would not only provide access to enantiomerically pure this compound but also contribute to the development of more sustainable and cost-effective manufacturing processes.
Table 1: Potential Biocatalysts for Future Investigation in the Synthesis of this compound
| Enzyme Class | Potential Source Organism | Key Advantages for Investigation |
| Hydroxynitrile Lyase (HNL) | Prunus amygdalus, Manihot esculenta | Well-established for cyanohydrin synthesis, potential for high enantioselectivity. |
| Halohydrin Dehalogenase | Agrobacterium radiobacter | Potential for cyanide-free synthesis routes. |
| Aldolase | Escherichia coli | Potential for carbon-carbon bond formation with stereocontrol. |
Expanding the Scope of Chiral Transformations and Derivatizations
As a chiral building block, this compound serves as a versatile starting material for the synthesis of more complex molecules. nih.govenamine.net Future research should aim to expand the repertoire of chiral transformations and derivatizations of this compound. This will involve a systematic investigation of the reactivity of its functional groups—the hydroxyl, nitrile, and benzyloxy moieties—to create a diverse library of chiral derivatives.
Key areas of exploration include the stereoselective transformation of the nitrile group into amines, carboxylic acids, or other nitrogen-containing heterocycles, which are prevalent in pharmaceutically active compounds. nih.gov The hydroxyl group can be a handle for further functionalization, such as etherification, esterification, or introduction of other chiral auxiliaries. The development of novel and efficient methods for these transformations will significantly enhance the value of this compound as a versatile chiral synthon.
Applications in Emerging Areas of Pharmaceutical and Materials Science
The structural motifs present in this compound and its derivatives suggest significant potential for applications in both pharmaceutical and materials science. In the pharmaceutical arena, chiral hydroxynitriles are precursors to a wide range of bioactive molecules. buchler-gmbh.comnih.gov Future research should focus on the design and synthesis of novel drug candidates derived from this compound, targeting a variety of therapeutic areas. The benzyloxy group, in particular, is a common feature in many biologically active compounds. nih.gov
In materials science, the incorporation of chiral units into polymers and other materials can lead to unique properties and functionalities. The nitrile group can be polymerized or incorporated into polymer backbones, while the hydroxyl group offers a site for grafting onto surfaces or other materials. Future investigations could explore the synthesis of novel chiral polymers, liquid crystals, and functional materials derived from this compound, with potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics. nih.gov
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new synthetic methodologies. Future research should leverage advanced spectroscopic and computational techniques to gain deeper mechanistic insights.
In situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor reaction progress in real-time, identify reaction intermediates, and elucidate kinetic profiles. Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model reaction pathways, predict transition state geometries, and understand the origins of stereoselectivity in both chemical and enzymatic transformations. frontiersin.org A synergistic approach combining experimental and computational studies will provide a comprehensive understanding of the chemical behavior of this compound, paving the way for the rational design of more efficient and selective synthetic processes.
Table 2: Advanced Analytical Techniques for Future Mechanistic Studies
| Technique | Application in Studying this compound | Expected Insights |
| In-situ NMR Spectroscopy | Real-time monitoring of enzymatic and chemical reactions. | Identification of intermediates, reaction kinetics, and stereochemical outcomes. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantioselective analysis of reaction products. | Determination of enantiomeric excess and optimization of stereoselective syntheses. |
| Density Functional Theory (DFT) | Modeling of reaction pathways and transition states. | Understanding the origin of stereoselectivity, catalyst design. |
| Mass Spectrometry | Characterization of reaction products and intermediates. | Confirmation of molecular structures and identification of byproducts. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the benzyloxy and nitrile groups in 4-(Benzyloxy)-3-hydroxybutanenitrile?
- Methodology :
- Benzyloxy Protection : Use benzyl bromide or chloride under basic conditions (e.g., KCO/DMF) to protect the hydroxyl group at the 3-position. This method minimizes side reactions due to the steric bulk of the benzyl group .
- Nitrile Introduction : Employ a nucleophilic substitution or cyanation reaction. For example, treat a bromo- or tosylate intermediate with NaCN or KCN in polar aprotic solvents (e.g., DMSO) at 60–80°C .
- Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or decomposition of the nitrile group .
Q. How can the purity of this compound be validated after synthesis?
- Methodology :
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Compare retention times with authentic standards .
- Spectroscopy : Confirm structural integrity via H/C NMR. The benzyloxy group typically shows a singlet at δ 4.8–5.2 ppm (CH), while the nitrile carbon appears at δ 115–120 ppm in C NMR .
- Mass Spectrometry : ESI-MS or GC-MS can detect impurities (e.g., deprotected intermediates) with mass shifts corresponding to ±92 Da (loss/gain of benzyl group) .
Advanced Research Questions
Q. How can competing side reactions (e.g., nitrile hydrolysis or benzyl group cleavage) be suppressed during synthesis?
- Methodology :
- Condition Optimization :
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N/Ar) to prevent nitrile hydrolysis .
- Avoid strong acids/bases; opt for mild reagents like NaH or DBU for deprotonation .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective benzylation without reducing the nitrile group .
- Kinetic Monitoring : Use in-situ IR spectroscopy to track nitrile stability (C≡N stretch at ~2250 cm) .
Q. How can stereochemical outcomes at the 3-hydroxy position be controlled?
- Methodology :
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to direct hydroxyl stereochemistry during synthesis .
- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to achieve enantiomeric excess (ee) >90% .
- Crystallographic Analysis : Resolve racemic mixtures via chiral column chromatography (e.g., Chiralpak AD-H) and confirm ee via polarimetry or X-ray diffraction .
Q. How should conflicting NMR data (e.g., unexpected splitting of benzyloxy protons) be resolved?
- Methodology :
- Variable Temperature NMR : Perform experiments at −40°C to 80°C to identify dynamic effects (e.g., rotameric equilibria of the benzyl group) .
- COSY/NOESY : Use 2D NMR to correlate coupling between adjacent protons and confirm spatial proximity of substituents .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian 09) to assign ambiguous signals .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Root Causes :
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) may arise from solvent-dependent recrystallization .
- Impurity Profiles : Residual solvents (e.g., DMF, EtOAc) or moisture can depress melting points by up to 10°C .
- Resolution :
- Purify via column chromatography followed by recrystallization in hexane/EtOAc (3:1).
- Characterize purity via DSC and PXRD to confirm crystalline consistency .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for this compound
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Parameters | Diagnostic Peaks/Features | Ref. |
|---|---|---|---|
| H NMR | 500 MHz, CDCl | δ 4.95 (s, 2H, OCHPh) | |
| ESI-MS | Positive mode, m/z range 50–500 | [M+H] = 236.1 | |
| FT-IR | ATR, 400–4000 cm | 2250 cm (C≡N stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
